REACTION_CXSMILES
|
BrCCCCC[N:7]1[C:18](=[O:19])[C:17]2[N:15]([CH3:16])[CH:14]=[N:13][C:12]=2[N:10]([CH3:11])[C:8]1=[O:9].C(N(CC)CC)C.[ClH:27]>C1(C)C=CC=CC=1>[ClH:27].[NH:7]1[C:18](=[O:19])[C:17]2[N:15]([CH3:16])[CH:14]=[N:13][C:12]=2[N:10]([CH3:11])[C:8]1=[O:9] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
1-(5-bromo-n-pentyl)theobromine
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCN1C(=O)N(C)C=2N=CN(C)C2C1=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 hours
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
The obtained crude crystal
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1C(=O)N(C)C=2N=CN(C)C2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |